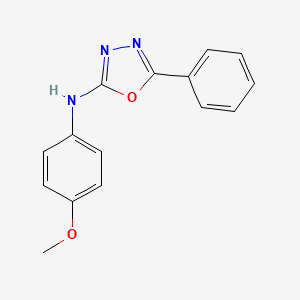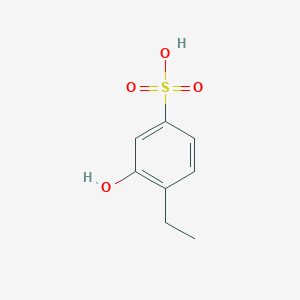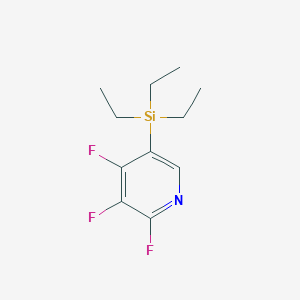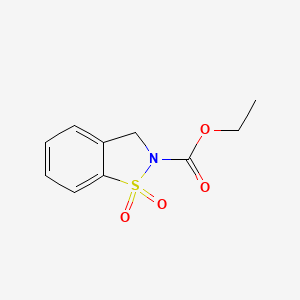![molecular formula C17H19NO B14188555 2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol CAS No. 922191-49-9](/img/structure/B14188555.png)
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol is an organic compound that features a phenol group and an amino group attached to a substituted butenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the substituted butenyl chain and the phenol derivative.
Coupling Reaction: The key step involves the coupling of the substituted butenyl chain with the phenol derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Applications De Recherche Scientifique
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}ethanol
- **2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}methanol
Uniqueness
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol is unique due to its specific structural features, such as the presence of both a phenol and an amino group, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
922191-49-9 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
2-[[(1R)-1-(2-methylphenyl)but-3-enyl]amino]phenol |
InChI |
InChI=1S/C17H19NO/c1-3-8-15(14-10-5-4-9-13(14)2)18-16-11-6-7-12-17(16)19/h3-7,9-12,15,18-19H,1,8H2,2H3/t15-/m1/s1 |
Clé InChI |
YXCIFTRDJKLAGC-OAHLLOKOSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@@H](CC=C)NC2=CC=CC=C2O |
SMILES canonique |
CC1=CC=CC=C1C(CC=C)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)


![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-3-pyridinyl-](/img/structure/B14188501.png)
![fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14188503.png)
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)

![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)

silane](/img/structure/B14188542.png)


